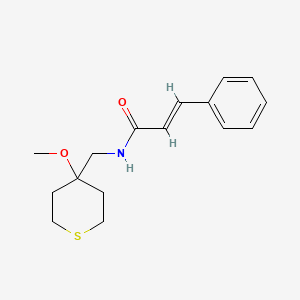

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of this compound is C12H21NO2S. It has an average mass of 243.366 Da and a monoisotopic mass of 243.129303 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 406.2±40.0 °C at 760 mmHg, and a flash point of 199.5±27.3 °C. It has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Cinnamamides

Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% obtained under optimal conditions . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of novel anti-inflammatory agents .

Synthesis of 2H-Pyrans

The 2H-pyran ring is a structural motif present in many natural products . Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring . However, recent advances have made it possible to access 2H-pyrans as simple and stable monocyclic structures or as part of fused polycyclic structures .

Antioxidant Activity

Cinnamic acid, a natural organic acid in plants, has a variety of pharmacological activities, including antioxidant activity . As a derivative of cinnamic acid, our compound of interest may also exhibit similar antioxidant properties .

Antimicrobial Activity

Cinnamic acid derivatives have been evaluated as pharmacologically active compounds due to their common occurrence in plants and their low toxicity . Among the derivatives, cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials, including antimicrobial properties .

Anticancer Activity

Cinnamic acid has been found to exhibit anticancer activity . Given that our compound of interest is a derivative of cinnamic acid, it may also have potential anticancer properties .

Eigenschaften

IUPAC Name |

(E)-N-[(4-methoxythian-4-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c1-19-16(9-11-20-12-10-16)13-17-15(18)8-7-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDXMOCQQGURLL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)